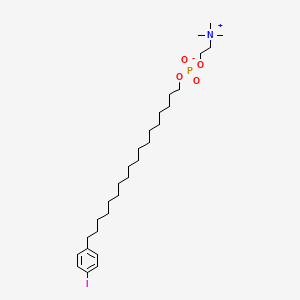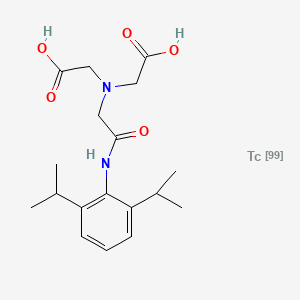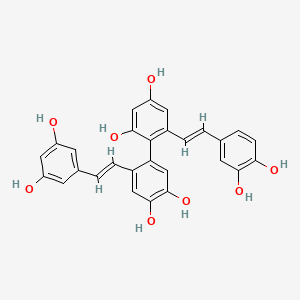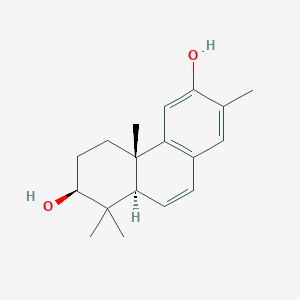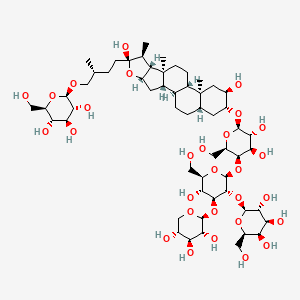
Scopadulin
Übersicht
Beschreibung
Scopadulin is a novel aphidicolane-type diterpene isolated from the plant Scoparia dulcis L. This compound has garnered significant attention due to its unique tetracyclic structure and its potential biological activities, particularly its antiviral properties . This compound is one of the major bioactive compounds found in Scoparia dulcis, a medicinal herb widely distributed in tropical and subtropical regions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of Scopadulin involves several key steps, including the stereoselective construction of a quaternary carbon at C-4, conversion of a cyano group to a methyl group, and highly stereocontrolled and chemoselective methylation at C-16 . The synthesis begins with geranylgeranyl diphosphate, which undergoes cyclization to form syn-copalyl diphosphate, followed by further cyclization to produce scopadulanol, an important intermediate .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the research focuses on laboratory-scale synthesis and extraction from Scoparia dulcis .
Analyse Chemischer Reaktionen
Types of Reactions: Scopadulin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form scopadulic acid derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Scopadulic acid derivatives.
Reduction: Reduced forms of this compound with modified functional groups.
Substitution: this compound derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Scopadulin exerts its effects through various molecular targets and pathways. Its antiviral activity is attributed to its ability to inhibit viral replication by interfering with viral enzymes and proteins . The exact molecular targets and pathways involved in its other bioactivities, such as anti-inflammatory and anticancer effects, are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Scopadulin is unique among aphidicolane-type diterpenes due to its specific structure and bioactivities. Similar compounds include:
Scopadulcic acid: Another diterpene from Scoparia dulcis with antiviral properties.
Scopadulciol: A related compound with similar bioactivities.
Ammelinare: Another bioactive compound from Scoparia dulcis with medicinal properties.
This compound stands out due to its specific tetracyclic structure and the range of biological activities it exhibits, making it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(1S,2S,6R,7R,8R,10R,12R,13R)-8-benzoyloxy-13-hydroxy-2,6,13-trimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O5/c1-24(23(29)30)10-7-11-25(2)21(24)20(32-22(28)17-8-5-4-6-9-17)15-18-14-19-16-27(18,25)13-12-26(19,3)31/h4-6,8-9,18-21,31H,7,10-16H2,1-3H3,(H,29,30)/t18-,19-,20-,21+,24-,25+,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCQICDRLAVBPY-BDHNHABWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC23CC1CC2CC(C4C3(CCCC4(C)C(=O)O)C)OC(=O)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@]23C[C@H]1C[C@@H]2C[C@H]([C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)OC(=O)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129058-58-8 | |
| Record name | (4R,4aR,5R,6aR,8R,9R,11aS,11bS)-5-(Benzoyloxy)tetradecahydro-9-hydroxy-4,9,11b-trimethyl-8,11a-methano-11aH-cyclohepta[a]naphthalene-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129058-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scopadulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129058588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


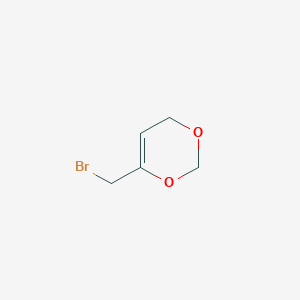


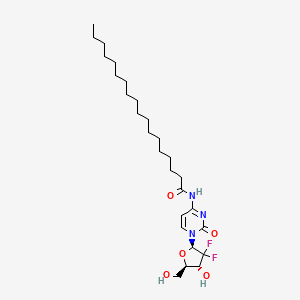
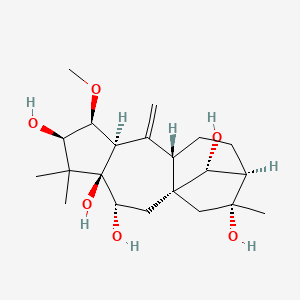
![1-(2-Aminobenzoyl)-3-[4-(5-bromopyrimidin-2-ylsulfanyl)phenyl]urea](/img/structure/B1246177.png)

